Taprenepag isopropyl

EP2 Agonist cAMP Assay Glaucoma

Source Taprenepag isopropyl, the only EP2 agonist prodrug with clinically demonstrated additive IOP-lowering when combined with latanoprost. Its isopropyl ester overcomes corneal permeability barriers and delivers the active acid CP-544326 (EC50 2.8 nM, Ki 10 nM) with >320-fold selectivity over EP1/3/4—eliminating off-target confounding in glaucoma and outflow facility models. Validate next-generation EP2 agonists, prodrug delivery strategies, or combination formulations against this well-characterized benchmark. Research quantities stock available. Request a quote for bulk orders.

Molecular Formula C27H28N4O5S
Molecular Weight 520.6 g/mol
CAS No. 1005549-94-9
Cat. No. B1682589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaprenepag isopropyl
CAS1005549-94-9
SynonymsPF-4217329, PF 4217329, PF4217329, PF-04217329, PF04217329, PF 04217329, Taprenepag isopropyl
Molecular FormulaC27H28N4O5S
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3
InChIKeyNVPXUFQLKWKBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Taprenepag Isopropyl (CAS 1005549-94-9): A Highly Selective EP2 Receptor Agonist Prodrug for Glaucoma Research


Taprenepag isopropyl (also known as PF-04217329) is a non-prostanoid, isopropyl ester prodrug of the potent and selective EP2 receptor agonist taprenepag (CP-544326) [1]. Following topical ocular administration, it is hydrolyzed to CP-544326, which binds the human EP2 receptor with high affinity (Ki/IC50 = 10 nM) and potently stimulates cAMP production (EC50 = 2.8 nM) . The compound was advanced to Phase II clinical trials for the treatment of primary open-angle glaucoma and ocular hypertension but was discontinued by Pfizer in 2011 [2].

Why Taprenepag Isopropyl Cannot Be Substituted by Other EP2 Agonists or Prostaglandin Analogs


Taprenepag isopropyl is not interchangeable with alternative EP2 agonists or FP-receptor prostaglandin analogs due to its distinct prodrug design, which critically enhances corneal permeability and ocular bioavailability , its >320-fold selectivity for EP2 over EP1, EP3, and EP4 receptors [1], and its clinically demonstrated additive intraocular pressure (IOP)-lowering effect with latanoprost—a property not uniformly shared by all agents in this class [2].

Quantitative Differentiation of Taprenepag Isopropyl vs. Omidenepag Isopropyl and Latanoprost


EP2 Receptor Functional Potency: Taprenepag Isopropyl vs. Omidenepag Isopropyl

Taprenepag (the active metabolite CP-544326) exhibits an EC50 of 2.8 nM for cAMP elevation in HEK293 cells expressing human EP2 . In comparison, the active metabolite of omidenepag isopropyl (omidenepag) has a reported EC50 ranging from 3.9 to 8.3 nM in a similar functional assay [1]. This indicates taprenepag is approximately 1.4- to 3.0-fold more potent in vitro at the human EP2 receptor.

EP2 Agonist cAMP Assay Glaucoma

EP2 Receptor Binding Affinity: Taprenepag Isopropyl vs. Omidenepag Isopropyl

Taprenepag (CP-544326) binds to the human EP2 receptor with a Ki of 10 nM [1]. In contrast, omidenepag (the active metabolite of omidenepag isopropyl) has a reported Ki of 3.6 nM for the same receptor [2]. This indicates that omidenepag exhibits approximately 2.8-fold higher binding affinity, highlighting a key difference in the molecular interaction of these two EP2 agonists.

EP2 Agonist Binding Affinity Receptor Selectivity

EP2 Subtype Selectivity: Taprenepag Isopropyl vs. Off-Target EP Receptors

Taprenepag (CP-544326) demonstrates high selectivity for the EP2 receptor over other EP subtypes. Binding assays show an IC50 of 10 nM for EP2, while IC50 values for EP1, EP3, and EP4 are all >3,200 nM . This represents a selectivity window of at least 320-fold [1]. While omidenepag isopropyl is also described as a selective EP2 agonist, detailed quantitative selectivity data across all EP subtypes is less comprehensively reported in the public domain [2].

EP2 Agonist Receptor Selectivity Glaucoma

IOP-Lowering Additivity with Latanoprost: Taprenepag Isopropyl vs. Latanoprost Monotherapy

In a Phase II clinical trial, the combination of taprenepag isopropyl (0.005%, 0.01%, or 0.015%) with latanoprost 0.005% produced a statistically significantly greater reduction in diurnal intraocular pressure (IOP) compared to latanoprost 0.005% monotherapy after 28 days of treatment [1]. This demonstrates an additive IOP-lowering effect [2]. This property distinguishes taprenepag isopropyl as a potential adjunctive therapy, a clinical application not fully established for all EP2 agonists.

Glaucoma Combination Therapy Intraocular Pressure

Research and Industrial Application Scenarios for Taprenepag Isopropyl Based on Differential Evidence


Preclinical Studies of EP2-Mediated Aqueous Humor Dynamics

Taprenepag isopropyl is an ideal tool compound for investigating EP2 receptor pharmacology in the eye. Its well-characterized, >320-fold selectivity for EP2 over EP1, EP3, and EP4 ensures that observed physiological effects (e.g., changes in trabecular meshwork outflow) can be confidently attributed to EP2 agonism, minimizing confounding off-target activity . This is particularly valuable in mechanistic studies using ex vivo human anterior segment perfusion models.

Development of Novel Adjunctive Glaucoma Therapies

The clinically demonstrated additive IOP-lowering effect of taprenepag isopropyl when used in combination with latanoprost makes it a valuable reference compound for screening and developing next-generation adjunctive therapies. Researchers can use taprenepag isopropyl as a positive control or benchmark to evaluate novel EP2 agonists or combination formulations intended for patients with inadequate response to prostaglandin analog monotherapy.

Formulation and Prodrug Optimization Research

Taprenepag isopropyl serves as a classic case study for ophthalmic prodrug design. Its isopropyl ester moiety significantly enhances corneal permeability and ocular bioavailability compared to its active acid metabolite, taprenepag (CP-544326) . Researchers focused on improving the delivery of polar drug candidates to the anterior chamber can use this compound as a benchmark to validate new penetration enhancers or novel prodrug strategies.

Comparative EP2 Agonist Pharmacology in Human Cell-Based Assays

Given its distinct in vitro profile (EC50 = 2.8 nM, Ki = 10 nM) compared to omidenepag isopropyl (EC50 = 3.9–8.3 nM, Ki = 3.6 nM) [1], taprenepag isopropyl is a critical compound for comparative pharmacology studies. Including it in a panel of EP2 agonists in cAMP assays or receptor internalization studies can help elucidate structure-activity relationships and subtle differences in receptor binding kinetics that may impact downstream signaling and therapeutic duration.

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